molecular formula C16H11BrClN3 B6347100 4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine CAS No. 1354925-41-9

4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine

Cat. No.: B6347100
CAS No.: 1354925-41-9
M. Wt: 360.63 g/mol
InChI Key: RJCYIUFLIZEPSZ-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings attached to the pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromobenzaldehyde and 3-chlorobenzaldehyde.

    Condensation Reaction: These aldehydes undergo a condensation reaction with guanidine to form the corresponding pyrimidine derivative.

    Cyclization: The intermediate product is then cyclized under acidic or basic conditions to form the pyrimidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various organometallic reagents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine
  • 4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine
  • 4-Phenyl-6-(3-bromophenyl)pyrimidin-2-amine

Uniqueness

4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine is unique due to the presence of both bromine and chlorine substituents on the phenyl rings. This dual substitution pattern can lead to distinct chemical and biological properties compared to similar compounds with only one halogen substituent.

Biological Activity

4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine is a heterocyclic compound notable for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This compound features both bromine and chlorine substituents, which may enhance its reactivity and biological efficacy compared to other similar compounds.

  • Molecular Formula : C16H11BrClN3
  • Molecular Weight : 360.64 g/mol
  • CAS Number : 1354925-41-9

The presence of halogen atoms (bromine and chlorine) on the phenyl rings contributes to the compound's unique chemical behavior, influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in cancer cell proliferation and survival. The compound may induce apoptosis in cancer cells and inhibit key signaling pathways, such as those mediated by epidermal growth factor receptor (EGFR).

Anticancer Activity

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. For instance, a study reported the antiproliferative activity of related pyrimidine derivatives, highlighting that compounds with similar structures exhibited IC50 values ranging from 2.3 µM to 176.5 µM against A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer) cell lines. Specifically, one derivative showed an IC50 of 5.9 ± 1.7 µM against A549 cells, indicating significant cytotoxic potential .

Cell LineIC50 Value (µM)Reference
A5495.9 ± 1.7
SW-4802.3 ± 0.91
MCF-75.65 ± 2.33

Apoptosis Induction

The compound has been shown to induce apoptosis in a dose-dependent manner in the A549 cell line. Flow cytometry analysis demonstrated that treatment with increasing concentrations led to a rise in early and late apoptotic cells, suggesting that this compound could effectively trigger programmed cell death in cancer cells .

Case Studies

A notable case study involved the synthesis and evaluation of various pyrimidine derivatives, including those with bromine and chlorine substituents. The study found that compounds with electron-withdrawing groups showed enhanced activity against cancer cell lines compared to their unsubstituted counterparts .

Properties

IUPAC Name

4-(3-bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClN3/c17-12-5-1-3-10(7-12)14-9-15(21-16(19)20-14)11-4-2-6-13(18)8-11/h1-9H,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCYIUFLIZEPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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